molecular formula C8H13N3 B13078878 3,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

3,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Cat. No.: B13078878
M. Wt: 151.21 g/mol
InChI Key: GBZFDDDRTUURTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

The systematic IUPAC name 3,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine reflects the compound’s bicyclic framework and substituent positions. The numbering scheme originates from the pyrazole ring, with the pyrimidine moiety fused at positions 1 and 5. The “4,5,6,7-tetrahydro” designation indicates partial saturation across four contiguous positions, distinguishing it from fully aromatic pyrazolopyrimidines.

While the exact CAS Registry Number for this specific isomer remains unspecified in publicly accessible databases, structurally related compounds such as 3-ethyl-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS 1699304-62-5) and 7-tert-butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS 1698408-65-9) demonstrate consistent nomenclature patterns for this chemical class. The molecular formula C9H13N3 is derived by subtracting a methylene unit (-CH2-) from the ethyl-substituted analog (C10H17N3), consistent with the replacement of an ethyl group with a methyl substituent at position 3.

Synonyms for this compound remain undocumented in major chemical databases, though fragment-based naming conventions (e.g., “pyrazolo[1,5-a]pyrimidine, 3,7-dimethyl-tetrahydro”) may appear in specialized contexts. The SMILES notation CC1CC2=C(NN1C)N=C(C)N2 encapsulates the bicyclic system, methyl groups at positions 3 and 7, and tetrahydropyrimidine saturation.

Structural Characteristics and Isomerism

The molecule’s architecture combines a pyrazole ring (positions 1-3) fused to a partially saturated pyrimidine (positions 4-7), creating a rigid bicyclic system with defined stereoelectronic properties. X-ray crystallographic data for analogous compounds reveal chair-like conformations in the saturated pyrimidine ring, with methyl substituents adopting equatorial orientations to minimize steric strain.

Key structural features include:

  • Positional isomerism : Methyl groups at positions 3 and 7 create distinct regiochemical profiles compared to isomers like 5,7-dimethyl derivatives. The 3,7-substitution pattern may influence hydrogen bonding capacity due to proximity to the pyrazole nitrogen lone pairs.
  • Tautomerism : The pyrazole NH group (position 1) exhibits tautomeric equilibrium with the adjacent pyrimidine nitrogen, though saturation at positions 4-7 limits conjugation pathways compared to fully aromatic systems.
  • Chirality : Partial saturation introduces two stereogenic centers at positions 5 and 7, potentially yielding four diastereomers. However, synthetic routes for related compounds often produce racemic mixtures unless chiral auxiliaries or resolution techniques are employed.

Computational models using density functional theory (DFT) predict a puckered pyrimidine ring with N-C-N bond angles of 117–123°, while the pyrazole ring remains planar due to aromatic conjugation. These structural attributes suggest enhanced solubility compared to fully aromatic analogs, as evidenced by the −3.1 logP value calculated for the 3-ethyl-5,7-dimethyl derivative.

Historical Context of Discovery and Initial Characterization

Pyrazolo[1,5-a]pyrimidines first emerged in the late 20th century as scaffolds for kinase inhibitors and GABA receptor modulators. The 3,7-dimethyl variant likely originated from medicinal chemistry campaigns seeking to optimize pharmacokinetic properties through strategic alkyl substitution. Patent WO2011105628A1 (2011) exemplifies this trend, disclosing pyrazolo[1,5-a]pyrimidine derivatives as potent inhibitors of metabolic enzymes, with alkyl groups enhancing blood-brain barrier penetration.

Early synthetic routes adapted Claisen-Schmidt condensations, employing β-keto esters and hydrazine derivatives to construct the bicyclic core. The introduction of methyl groups at positions 3 and 7 probably utilized directed ortho-metalation strategies, as demonstrated in the synthesis of 3-chloro-5,7-dimethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS 304687-27-2). Advances in catalytic hydrogenation during the 2010s enabled efficient saturation of the pyrimidine ring, yielding the tetrahydro derivatives now prevalent in drug discovery pipelines.

Characterization milestones include:

  • 1990s : Initial NMR studies of pyrazolo[1,5-a]pyrimidines established diagnostic chemical shifts for aromatic protons (δ 7.8–8.2 ppm) and methyl groups adjacent to nitrogen (δ 2.3–2.7 ppm).
  • 2005 : X-ray diffraction of a 7-tert-butyl analog confirmed the chair conformation of the saturated pyrimidine ring, providing a structural template for computational modeling.
  • 2020s : High-resolution mass spectrometry (HRMS) and tandem MS/MS fragmentation patterns became standardized for verifying molecular formulae and substitution patterns in this class.

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

3,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C8H13N3/c1-6-5-10-11-7(2)3-4-9-8(6)11/h5,7,9H,3-4H2,1-2H3

InChI Key

GBZFDDDRTUURTG-UHFFFAOYSA-N

Canonical SMILES

CC1CCNC2=C(C=NN12)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dimethylpyrazole with formamide or formic acid derivatives. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions result in the formation of various substituted pyrazolo[1,5-a]pyrimidine derivatives .

Scientific Research Applications

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of pyrazolo[1,5-a]pyrimidine derivatives. These compounds have been synthesized and evaluated for their ability to scavenge free radicals, thereby providing potential therapeutic benefits in oxidative stress-related disorders. For instance, derivatives like 12a and 12b were screened for antioxidant activity, showing promising results in vitro .

Anti-Diabetic Properties

The role of pyrazolo[1,5-a]pyrimidine derivatives in managing diabetes has been explored. These compounds have demonstrated the ability to lower blood glucose levels and improve insulin sensitivity in preclinical models. The mechanisms involved include modulation of glucose metabolism and enhancement of insulin signaling pathways .

Neuroprotective Effects

Research indicates that 3,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine derivatives may possess neuroprotective properties against neurodegenerative diseases such as Alzheimer's. The compounds have been shown to inhibit acetylcholinesterase activity and reduce amyloid-beta aggregation in vitro .

Anti-Cancer Activity

Pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their anti-cancer potential. Compounds like 12b exhibited notable anti-proliferative effects against various cancer cell lines (e.g., A549 and HCT-116) with IC50 values indicating significant potency . The mechanism of action often involves inhibition of key signaling pathways associated with cancer cell growth and survival.

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Studies have focused on:

  • Absorption : Evaluating the bioavailability of these compounds post-administration.
  • Distribution : Assessing tissue distribution patterns to predict therapeutic efficacy and safety.
  • Metabolism : Investigating metabolic pathways to identify potential metabolites and their biological activities.
  • Excretion : Understanding elimination routes to optimize dosing regimens .

In Vitro Studies

In vitro studies have demonstrated the efficacy of pyrazolo[1,5-a]pyrimidine derivatives against various biological targets. For example:

  • Compound 12b was tested against wild-type and mutant epidermal growth factor receptors (EGFR), showing potent inhibitory activity with IC50 values as low as 0.016 µM .
  • Other derivatives were evaluated for their antioxidant capacity using various assays that measure free radical scavenging ability .

In Vivo Studies

Preclinical studies involving animal models have provided insights into the therapeutic potential of these compounds:

  • In diabetic rats treated with pyrazolo[1,5-a]pyrimidine derivatives, significant reductions in blood glucose levels were observed alongside improvements in lipid profiles .
  • Neuroprotective effects were assessed using models of induced neurodegeneration where treated animals showed reduced behavioral deficits compared to controls .

Table: Summary of Applications

ApplicationDescriptionReferences
AntioxidantScavenges free radicals; potential in oxidative stress disorders
Anti-DiabeticLowers blood glucose; improves insulin sensitivity
NeuroprotectiveInhibits acetylcholinesterase; reduces amyloid-beta aggregation
Anti-CancerInhibits cancer cell proliferation; targets EGFR
PharmacokineticsStudies on absorption, distribution, metabolism, excretion

Mechanism of Action

The mechanism of action of 3,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to bind to active sites of target proteins, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Key Observations:

  • Positional Effects : Methyl groups at positions 3 and 7 (as in the target compound) may sterically hinder interactions compared to 5,7-dimethyl derivatives, which are more common in bioactive compounds (e.g., COX-2 inhibitors) .
  • Electron-Withdrawing Groups : 7-Trifluoromethyl derivatives exhibit enhanced stability and bioavailability, as seen in compounds like 6g–6l (yields 50–92%) .
  • Saturation : Dihydro derivatives (e.g., 4g, 4i) demonstrate regiospecific synthesis via multicomponent reactions but show lower enzymatic inhibition compared to fully aromatic analogues .

Physicochemical Properties

  • Solubility : Methyl groups at positions 3 and 7 increase hydrophobicity compared to carboxamide-containing analogues (e.g., ).
  • Molecular Weight : The target compound (C9H14N4) has a molecular weight of 178.24 g/mol, similar to other dimethyl derivatives (e.g., 151.21 g/mol for 2,5-dimethyl isomer ).

Biological Activity

3,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including anticancer effects, enzymatic inhibition, and potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : (5R,7S)-5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
  • Molecular Formula : C8H13N3
  • Molecular Weight : 151.21 g/mol
  • CAS Number : 2740350-32-5

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

  • Tubulin Polymerization Inhibition : Studies have shown that derivatives of pyrazolo[1,5-a]pyrimidine can inhibit tubulin polymerization. This inhibition is crucial for cancer treatment as it disrupts the mitotic spindle formation necessary for cell division. For instance, compounds with similar structures demonstrated IC50 values in the low micromolar range (0.42 - 1.0 μM) against tubulin polymerization .
  • Anticancer Activity : The compound has been evaluated for its antiproliferative effects on various cancer cell lines. It has been reported that certain derivatives exhibit significant cytotoxicity against MCF-7 breast cancer cells and other tumor models. The structure-activity relationship (SAR) indicates that modifications at specific positions enhance biological potency .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Tubulin InhibitionIC50 values ranging from 0.42 to 1.0 μM
Anticancer ActivitySignificant cytotoxicity in MCF-7 cells
Enzymatic InhibitionPotential as CSNK2 inhibitors
Antiparasitic PropertiesNotable activity against various parasites

Case Study: Anticancer Efficacy

In a study evaluating the anticancer efficacy of pyrazolo[1,5-a]pyrimidine derivatives, compound 3 was found to be particularly effective with a 22-fold increase in antiproliferative activity compared to its desmethyl counterpart. This compound induced apoptosis in cancer cells and inhibited cell migration significantly .

Future Directions

The potential therapeutic applications of this compound extend beyond oncology:

  • Drug Development : Ongoing research is focused on optimizing the structure to enhance selectivity and reduce toxicity while maintaining efficacy against target enzymes and pathways.
  • Combination Therapies : Investigating the synergistic effects of this compound with existing chemotherapeutics could provide new avenues for treatment-resistant cancers.

Q & A

Q. What are common synthetic routes for 3,7-dimethyl-pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodological Answer : A widely used approach involves cyclization reactions. For example, compound 3,7-dimethyl-pyrazolo[1,5-a]pyrimidine can be synthesized by refluxing precursors (e.g., enaminones or arylazo derivatives) in pyridine or ethanol/DMF mixtures. Key steps include:
  • Reaction conditions : Reflux for 5–6 hours in pyridine .
  • Workup : Neutralization with dilute HCl, filtration, and crystallization (e.g., from dioxane or ethanol) .
  • Yield optimization : Adjusting stoichiometry and solvent polarity improves yields (e.g., 62–70% reported) .
  • Example : Synthesis of 7-amino-3,6-diphenylpyrazolo[1,5-a]pyrimidine (70% yield, m.p. 221–223°C) via pyridine-mediated cyclization .

Q. How are pyrazolo[1,5-a]pyrimidine derivatives characterized?

  • Methodological Answer : A multi-technique approach is critical:
  • Spectroscopy :
  • IR : Identifies functional groups (e.g., NH₂ at ~3400 cm⁻¹, C≡N at ~2200 cm⁻¹) .
  • NMR : ¹H NMR confirms substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm; methyl groups at δ 2.1–2.5 ppm). ¹³C NMR distinguishes sp²/sp³ carbons .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., HRMS for C₁₃H₁₁N₅O: [M+H]⁺ calcd. 254.1042, found 254.1039 ).
  • Elemental analysis : Cross-checks purity (e.g., C: 61.65% calcd. vs. 61.78% found ).

Q. What safety protocols are essential when handling these compounds?

  • Methodological Answer :
  • PPE : Wear gloves, protective eyewear, and lab coats to avoid dermal contact .
  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., pyridine, DMF) .
  • Waste disposal : Segregate halogenated waste (e.g., chlorinated derivatives) and use certified disposal services .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing substituents at position 7?

  • Methodological Answer : Position 7 functionalization often requires tailored conditions:
  • Catalysts : Use copper(I) iodide or sodium ascorbate for click chemistry (e.g., ethynyl group introduction) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of bulky substituents .
  • Temperature control : Mild heating (40–80°C) prevents decomposition of sensitive groups (e.g., nitro or formyl) .
  • Example : Synthesis of 7-((dimethylamino)(methyl)silyl) derivatives via silylformamidine coupling in benzene .

Q. How should discrepancies in elemental analysis or spectral data be resolved?

  • Methodological Answer : Discrepancies (e.g., C/H/N content mismatches) arise from impurities or hydration:
  • Recrystallization : Purify using mixed solvents (e.g., ethanol/water) to remove unreacted precursors .
  • Cross-validation : Compare NMR/MS data with computational predictions (e.g., DFT-calculated ¹³C shifts) .
  • Case study : For C₁₃H₁₁N₅O, a 0.13% C deviation suggests trace solvent retention; drying under vacuum resolves this .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Substituent variation : Introduce electron-withdrawing (e.g., -NO₂, -Cl) or donating (-CH₃, -OCH₃) groups at positions 3, 5, or 7 .
  • Biological assays : Test in vitro against target enzymes (e.g., kinases) using fluorescence polarization or SPR .
  • Case study : 7-Amino-N-(4,6-dimethylpyrimidin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide showed non-benzodiazepine activity via GABA receptor modulation .

Q. How can sensitive functional groups (e.g., ethynyl, nitro) be stabilized during synthesis?

  • Methodological Answer :
  • Protecting groups : Use trimethylsilyl (TMS) for ethynyl moieties to prevent side reactions .
  • Inert atmosphere : Conduct reactions under N₂/Ar to avoid oxidation of nitro groups .
  • Low-temperature workup : Quench reactions at 0–5°C to preserve labile substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.